molecular formula C5H10Cl2O B13942618 1-Chloro-2-(2-chloroethoxy)propane CAS No. 52250-75-6

1-Chloro-2-(2-chloroethoxy)propane

Cat. No.: B13942618
CAS No.: 52250-75-6
M. Wt: 157.04 g/mol
InChI Key: UGFYPYARIASFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(2-chloroethoxy)propane is an organic compound with the molecular formula C5H10Cl2O. It is a colorless to almost colorless liquid with a mild odor. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.

Preparation Methods

1-Chloro-2-(2-chloroethoxy)propane can be synthesized through the reaction of 2-chloroethanol with 1-chloropropane in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Chloro-2-(2-chloroethoxy)propane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or aldehydes depending on the oxidizing agent used.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Chloro-2-(2-chloroethoxy)propane is used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-chloroethoxy)propane involves its reactivity with nucleophiles due to the presence of chlorine atoms. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic pathways to create desired products .

Comparison with Similar Compounds

1-Chloro-2-(2-chloroethoxy)propane can be compared with similar compounds such as:

    1-Chloro-2-propoxyethane: Similar in structure but with a propoxy group instead of a chloroethoxy group.

    2-Chloroethylpropyl ether: Similar in structure but with a propyl ether group instead of a chloroethoxy group.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their functional groups .

Properties

CAS No.

52250-75-6

Molecular Formula

C5H10Cl2O

Molecular Weight

157.04 g/mol

IUPAC Name

1-chloro-2-(2-chloroethoxy)propane

InChI

InChI=1S/C5H10Cl2O/c1-5(4-7)8-3-2-6/h5H,2-4H2,1H3

InChI Key

UGFYPYARIASFIY-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.